molecular formula C17H14O3 B2394834 7-Methoxy-2-(4-methylphenyl)chromen-4-one

7-Methoxy-2-(4-methylphenyl)chromen-4-one

Cat. No.: B2394834
M. Wt: 266.29 g/mol
InChI Key: OBNQAKAHHNLJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(4-methylphenyl)chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (coumarin) backbone with a methoxy group at position 7 and a 4-methylphenyl substituent at position 2 (Figure 1).

Properties

IUPAC Name

7-methoxy-2-(4-methylphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNQAKAHHNLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methoxy-2-p-tolyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with p-tolualdehyde in the presence of a base, followed by cyclization and methylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-methoxy-2-p-tolyl-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
7-Methoxy-2-(4-methylphenyl)chromen-4-one serves as a crucial building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex organic molecules. This characteristic is particularly valuable in the development of new compounds with desired properties.

ApplicationDescription
Organic SynthesisUsed to create more complex organic compounds.
Material ScienceActs as a precursor for dyes and pigments.

Biological Applications

Enzyme Inhibition Studies
Research indicates that 7-Methoxy-2-(4-methylphenyl)chromen-4-one may function as an enzyme inhibitor. Studies have shown its interactions with various biological macromolecules, suggesting potential roles in modulating enzymatic activities.

Antioxidant Properties
The compound exhibits significant antioxidant activity by scavenging free radicals, which helps mitigate oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation.

Biological ActivityMechanism
AntioxidantScavenges free radicals, reduces oxidative stress.
AnticancerInduces apoptosis, modulates signaling pathways.
Enzyme InhibitionInteracts with enzymes to inhibit their activity.

Medical Applications

Therapeutic Properties
The therapeutic potential of 7-Methoxy-2-(4-methylphenyl)chromen-4-one is under investigation for various health conditions:

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Cardiovascular Health: Its antioxidant properties may contribute to cardiovascular health by protecting against oxidative damage.

Industrial Applications

Material Development
In the industrial sector, 7-Methoxy-2-(4-methylphenyl)chromen-4-one is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in dye and pigment synthesis, enhancing color stability and vibrancy.

Case Studies and Research Findings

  • Study on Antioxidant Activity: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromone, including 7-Methoxy-2-(4-methylphenyl)chromen-4-one, exhibit high antioxidant activity through their ability to scavenge free radicals effectively .
  • Enzyme Inhibition Research: Another study revealed that this compound inhibits specific enzymes related to inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Mechanisms: Research published in Phytochemistry highlighted the ability of 7-Methoxy-2-(4-methylphenyl)chromen-4-one to induce apoptosis in cancer cell lines, marking it as a significant candidate for further anticancer drug development .

Mechanism of Action

The mechanism of action of 7-methoxy-2-p-tolyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological activity of flavonoids is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
7-Methoxy-2-(4-methylphenyl)chromen-4-one 7-OCH₃, 2-(4-CH₃-C₆H₄) C₁₇H₁₄O₃ Enhanced lipophilicity due to methyl group; potential for improved membrane permeability
7-Methoxy-2-(4-methoxyphenyl)chromen-4-one 7-OCH₃, 2-(4-OCH₃-C₆H₄) C₁₇H₁₄O₄ Higher polarity due to methoxy group; demonstrated anti-neuroinflammatory activity
7-Hydroxy-2-(4-methoxyphenyl)chromen-4-one 7-OH, 2-(4-OCH₃-C₆H₄) C₁₆H₁₂O₄ Increased hydrogen-bonding capacity; moderate antibacterial activity
5-Hydroxy-7-methoxy-2-(3-methoxyphenyl)chromen-4-one 5-OH, 7-OCH₃, 2-(3-OCH₃-C₆H₄) C₁₇H₁₄O₅ Enhanced antioxidant potential due to hydroxyl group; detected in plant stress responses
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) 5,7-OH, 3-(4-OH-C₆H₄) C₁₅H₁₀O₅ Estrogenic and anticancer activities; lower bioavailability due to hydroxylation

Key Observations :

  • Hydrogen Bonding : Hydroxyl groups (e.g., in 7-hydroxy analogs) improve solubility and interaction with biological targets but may reduce metabolic stability .
  • Bioactivity : Methoxy groups at position 7 (common in all analogs) correlate with anti-inflammatory and antimicrobial properties, while additional hydroxylation (e.g., 5-OH in genistein derivatives) enhances antioxidant capacity .

Spectral and Crystallographic Comparisons

  • NMR Data : The target compound’s ¹H-NMR spectrum would show distinct aromatic protons for the 4-methylphenyl group (δ ~7.2–7.4 ppm) and a singlet for the 7-methoxy group (δ ~3.8 ppm), differing from 4-methoxyphenyl analogs (δ ~6.9–7.1 ppm for aromatic protons) .

Biological Activity

7-Methoxy-2-(4-methylphenyl)chromen-4-one, a derivative of the chromone family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of 7-methoxy-2-(4-methylphenyl)chromen-4-one, exploring its mechanisms of action, efficacy against cancer cell lines, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 7-methoxy-2-(4-methylphenyl)chromen-4-one can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

This structure features a chromone backbone with a methoxy group at position 7 and a para-methylphenyl substituent at position 2. The unique substitution pattern is believed to influence its biological activity significantly.

Enzyme Modulation

7-Methoxy-2-(4-methylphenyl)chromen-4-one interacts with various molecular targets, modulating enzyme activities that are crucial for cellular functions. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . This inhibition can lead to reduced inflammatory responses and decreased tumor growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The results indicate that it induces apoptosis through mechanisms involving DNA fragmentation and modulation of apoptotic markers such as Bcl-2 and P53 .

Antioxidant Properties

In addition to its anticancer effects, 7-methoxy-2-(4-methylphenyl)chromen-4-one displays significant antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer.

Cytotoxicity Studies

The cytotoxic activity of 7-methoxy-2-(4-methylphenyl)chromen-4-one was assessed using the MTT assay. The following table summarizes the IC50 values obtained from studies conducted on different cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-768.4 ± 3.9Induction of apoptosis
HCT-11635.1DNA fragmentation
HepG2Not specifiedPotentially similar to MCF-7

These findings suggest that the compound has selective cytotoxicity, particularly against breast and colon cancer cells.

Gene Expression Modulation

The treatment of cancer cells with 7-methoxy-2-(4-methylphenyl)chromen-4-one has been shown to alter the expression levels of key apoptotic genes:

Gene Effect
P53Up-regulated
Bcl-2Down-regulated
CDK4Down-regulated
BaxUp-regulated

This modulation indicates a shift towards pro-apoptotic signaling pathways, further supporting its role as an anticancer agent .

Study on Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of chromone derivatives, including 7-methoxy-2-(4-methylphenyl)chromen-4-one, and evaluated their anticancer properties. The study found that this compound exhibited potent cytotoxicity against MCF-7 and HCT-116 cell lines, outperforming some existing chemotherapeutic agents . The study emphasized the importance of structural modifications in enhancing biological activity.

In Vivo Studies

While most research has focused on in vitro analyses, preliminary in vivo studies are necessary to confirm the therapeutic potential of 7-methoxy-2-(4-methylphenyl)chromen-4-one. Future studies should aim to explore its pharmacokinetics, bioavailability, and overall efficacy in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.